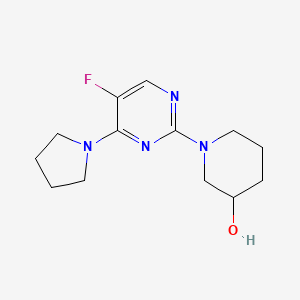

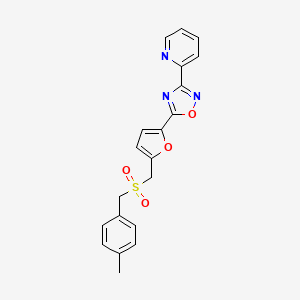

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of new drugs.

科学的研究の応用

Quantum Chemical and Molecular Dynamic Simulation Studies

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol and its derivatives have been studied in the context of corrosion inhibition. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research contributes to understanding the effectiveness of these compounds in protecting metal surfaces, particularly iron, from corrosion (Kaya et al., 2016).

Synthesis of Potent Inhibitors

The compound has been utilized in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, as described by Zhang et al. (2009). Their work demonstrates a practical synthesis method for a key intermediate in creating new classes of dCK inhibitors, potentially useful in medical research (Zhang et al., 2009).

Antimycobacterial Spiro-Piperidin-4-ones

Kumar et al. (2008) have developed spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, showing in vitro and in vivo activity against Mycobacterium tuberculosis. This discovery points to the potential of such compounds in treating tuberculosis and related bacterial infections (Kumar et al., 2008).

Quinolone Antibacterials

Laborde et al. (1993) studied quinolone antibacterials, focusing on the synthesis and biological activity of compounds with piperidine and pyrrolidine structures. Their research enhances understanding of antibacterial potency and DNA-gyrase inhibition, contributing to the development of more effective antibiotics (Laborde et al., 1993).

Cancer Research and Antitumor Activity

Naito et al. (2005) synthesized and evaluated novel pyrimidinyl pyrazole derivatives, including compounds related to this compound, for their antitumor activity. This research contributes significantly to cancer therapy by exploring new avenues for developing effective anticancer drugs (Naito et al., 2005).

Antidepressant Potential

Vacher et al. (1999) explored the antidepressant potential of certain derivatives of the compound, demonstrating potent 5-HT1A receptor agonist activity. Their research sheds light on new possibilities for treating depression and related mental health disorders (Vacher et al., 1999).

特性

IUPAC Name |

1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4O/c14-11-8-15-13(18-7-3-4-10(19)9-18)16-12(11)17-5-1-2-6-17/h8,10,19H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOATENFQGNILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2F)N3CCCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)

![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879837.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)